tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
Overview
Description
Tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a useful research compound. Its molecular formula is C9H18ClFN2O2 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a synthetic compound with a unique structure that includes a tert-butyl group, a carbamate moiety, and a 3-fluoroazetidine ring. This combination of functional groups contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
- IUPAC Name : tert-butyl ((3-fluoroazetidin-3-yl)methyl)(methyl)carbamate hydrochloride
- Molecular Formula : C10H20ClFN2O2
- Molecular Weight : 254.73 g/mol
- CAS Number : 2231676-25-6
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The fluoroazetidine ring may enhance the compound's binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity.
Biological Activities
Research has indicated several areas where this compound may exhibit biological activity:
- Antimicrobial Activity :
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Neuroprotective Effects :
- The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Similar carbamate derivatives have shown protective effects against amyloid-beta toxicity in astrocytes, which could be relevant for developing treatments for Alzheimer's disease .
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Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in neurotransmitter breakdown or synthesis, potentially enhancing neurotransmitter levels in the brain.
Case Studies and Experimental Data
Synthesis and Modification
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-fluoroazetidine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts.
Synthetic Route Overview
Properties
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9;/h11H,4-6H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBATRVKUSBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-51-6 | |
Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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